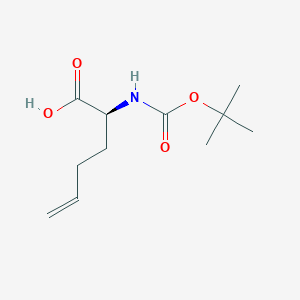

Boc-L-Homoallylglycine

Description

BenchChem offers high-quality Boc-L-Homoallylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Homoallylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Boc-L-Homoallylglycine in Peptidomimetic Engineering

Executive Summary: The Olefinic Building Block

Boc-L-Homoallylglycine (Boc-L-Hag) is a non-canonical amino acid (NCAA) characterized by a terminal alkene side chain. Unlike standard aliphatic residues (Leucine, Isoleucine), the olefinic handle in Boc-L-Hag renders it "bio-orthogonal" until activated, serving as a critical precursor for two major synthetic transformations: Ring-Closing Metathesis (RCM) and Thiol-Ene Radical Addition .

While often overshadowed by its

Physicochemical Profile

The following specifications define the research-grade material required for high-fidelity synthesis.

| Property | Specification |

| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)hex-5-enoic acid |

| Common Name | Boc-L-Homoallylglycine (Boc-L-Hag) |

| CAS Number | 100564-78-1 (Free Acid) / 208522-13-8 (General) |

| Molecular Formula | |

| Molecular Weight | 229.27 g/mol |

| Physical State | White to off-white crystalline powder or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |

| Chirality | L-isomer (S-configuration) |

| Side Chain Length | 4 Carbons (Homoallyl group: |

| Protecting Group | Boc (Acid labile; removed by TFA/HCl) |

Mechanistic Utility & Reactivity Pathways

Boc-L-Hag is not merely a spacer; it is a reactive handle. Its utility branches into two distinct chemical pathways.[1][2]

Diagram 1: Reactivity & Application Logic

This diagram illustrates the dual-pathway utility of the Homoallylglycine side chain.

Caption: Dual reactivity of Boc-L-Hag. Pathway A (Red) creates structural constraints; Pathway B (Yellow) enables functional conjugation.

Pathway A: Olefin Metathesis (Peptide Stapling)

This is the primary application. By incorporating two Boc-L-Hag residues at positions

-

Mechanism: The terminal alkenes undergo scission and recombination, releasing ethylene gas.

-

Result: A covalent "brace" that locks the peptide conformation.

-

Distinction: Unlike disulfide bridges, this C-C bond is chemically inert and resistant to reduction in the cytosolic environment.

Pathway B: Thiol-Ene "Click" Chemistry

The terminal alkene is electron-rich and accessible. Under radical conditions (UV light or thermal initiation with AIBN), a thiol-containing molecule (e.g., a lipid, fluorophore, or PEG chain) can be attached anti-Markovnikov.

-

Utility: Post-synthetic modification of peptides to improve half-life (PEGylation) or cell entry (lipidation).

Experimental Protocols

Protocol 1: Solid Phase Incorporation (Boc Strategy)

Note: While Fmoc is standard, Boc-L-Hag is used in Boc-SPPS, particularly for synthesis involving base-sensitive moieties (e.g., thioesters).

Reagents:

-

Boc-L-Hag (3.0 equivalents relative to resin loading)

-

HBTU or HATU (2.9 equivalents)

-

DIEA (Diisopropylethylamine) (6.0 equivalents)

-

DMF (Anhydrous)[3]

Workflow:

-

Activation: Dissolve Boc-L-Hag and HBTU in minimal DMF. Add DIEA. Activate for 2-3 minutes. Do not over-activate to prevent racemization.

-

Coupling: Add the activated solution to the TFA-deprotected (neutralized) resin-bound amine.

-

Incubation: Agitate at room temperature for 60 minutes.

-

Monitoring: Perform a Kaiser test (ninhydrin). If blue (incomplete), recouple using PyBOP/HOAt.

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

Protocol 2: On-Resin Ring Closing Metathesis (RCM)

Critical Step: This must be performed BEFORE final cleavage from the resin to utilize the pseudo-dilution effect of the solid phase, which favors intramolecular cyclization over intermolecular polymerization.

Reagents:

-

Catalyst: Grubbs Generation I or II (Gen II is more active but harder to remove; Gen I is often sufficient for simple staples).

-

Solvent: 1,2-Dichloroethane (DCE) (Superior to DCM for elevated temperatures).

-

Inert Gas: Argon or Nitrogen.

Workflow:

-

Solvent Exchange: Wash the resin 3x with anhydrous DCM, then 3x with anhydrous DCE. Water/Methanol traces kills the catalyst.

-

Degassing (Crucial): Bubble Argon through the DCE for 15 minutes to remove oxygen.

-

Catalyst Addition: Dissolve Grubbs Catalyst (10-20 mol%) in degassed DCE. Add to resin.[1][4][5]

-

Reaction: Agitate gently for 2 hours at Room Temperature.

-

Optimization: If the ring is difficult (strained), heat to 40-50°C (refluxing DCE).

-

-

Cycling: Drain and repeat the catalyst addition step once more to drive completion.

-

Quenching: Wash resin with DMSO (removes Ruthenium traces) followed by DCM.

Diagram 2: RCM Decision Logic

This flowchart guides the scientist through the RCM optimization process.

Caption: Step-by-step logic for optimizing on-resin Ring Closing Metathesis.

Critical Analysis: L-Hag vs. -Methyl Variants

A common pitfall in drug design is treating Boc-L-Hag as identical to Boc-

| Feature | Boc-L-Hag (Normethyl) | Boc- |

| Stereocenter | Mono-substituted ( | Di-substituted ( |

| Conformation | Flexible Backbone | Rigid (Helix Inducer) |

| Primary Use | Flexible Linkers, Loops, Thiol-ene | |

| Aib Effect | No | Yes (Thorpe-Ingold Effect) |

| Synthesis Cost | Lower | Higher |

Scientist's Insight: Use Boc-L-Hag when you need to cross-link a peptide without forcing it into a helix, or when the steric bulk of the methyl group interferes with receptor binding. Use the

References

-

Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled

-helical peptides by ring-closing olefin metathesis. Nature Protocols. [Link] -

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[4] An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.[4] [Link]

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]

-

Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry. Angewandte Chemie International Edition. [Link]

Sources

Technical Monograph: Boc-L-Homoallylglycine

The following technical guide details the physicochemical properties, synthetic utility, and experimental application of Boc-L-Homoallylglycine , a critical non-canonical amino acid used in the development of stapled peptides and peptidomimetics.

Molecular Weight, Structural Architectonics, and Application in Peptide Stapling

Executive Summary

Boc-L-Homoallylglycine (Boc-L-Hag) is a protected olefinic amino acid derivative utilized primarily to introduce hydrocarbon "staples" into peptide sequences. By incorporating a terminal alkene side chain, this residue serves as a substrate for Ring-Closing Metathesis (RCM), allowing researchers to covalently lock peptides into bioactive

This guide provides the definitive molecular specifications and handling protocols for Boc-L-Hag, focusing on its integration into Boc-chemistry Solid Phase Peptide Synthesis (SPPS) and subsequent metathesis workflows.

Molecular Specifications & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Accurate stoichiometry is vital for yield optimization in SPPS. The precise molecular weight derived from the atomic composition is 229.27 g/mol .

Core Identity Data

| Parameter | Specification |

| Chemical Name | (S)-2-(tert-Butoxycarbonylamino)-5-hexenoic acid |

| Common Name | Boc-L-Homoallylglycine |

| CAS Number | 208522-13-8 |

| Molecular Formula | |

| Molecular Weight | 229.27 g/mol |

| Chirality | L-isomer (S-configuration at |

| Physical State | White to off-white lyophilized powder or crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |

| Melting Point | N/A (Often amorphous/waxy; decomposes upon high heat) |

| Purity Standard |

Structural Architectonics

The utility of Boc-L-Hag stems from its tripartite structure:

-

Boc Group (N-terminus): Acid-labile protection (removed by TFA), suitable for Boc-SPPS or solution-phase synthesis.[2]

-

Carboxylic Acid (C-terminus): Free acid for coupling to resin or amines.

-

Homoallyl Side Chain: The critical functional unit. Unlike allylglycine (1 carbon spacer), homoallylglycine features a 2-carbon spacer (

) before the terminal alkene. This specific length is optimized for forming

Figure 1: Structural decomposition of Boc-L-Homoallylglycine highlighting functional modules.

Synthetic Utility: Peptide Stapling & RCM

The primary application of Boc-L-Hag is the synthesis of "Stapled Peptides." In this workflow, two olefin-bearing residues are incorporated into a peptide chain and cross-linked using a Grubbs catalyst.

The "Stapling" Logic

-

Role: Boc-L-Hag acts as the

or -

Helix Stabilization: The covalent bond restricts the conformational freedom of the peptide backbone, forcing it into an

-helix. -

Chemistry Compatibility: While Fmoc-chemistry is common for stapling, Boc-chemistry is preferred when the peptide sequence contains "difficult" residues (aggregating sequences) or requires HF cleavage for stability reasons.

Experimental Protocol: Incorporation & Metathesis

Prerequisites:

-

Resin: MBHA or PAM resin (for Boc strategies).

-

Coupling Reagent: DIC/HOBt or HATU/DIEA.

-

Catalyst: Grubbs I or II Generation catalyst.

Step 1: Coupling Boc-L-Hag

Boc-L-Hag couples slower than standard amino acids due to steric hindrance from the side chain.

-

Activation: Dissolve Boc-L-Hag (3.0 eq) and HOBt (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 5 minutes.

-

Coupling: Add the activated solution to the resin-bound amine.

-

Time: Shake for 2–4 hours at room temperature.

-

Monitoring: Verify coupling via Kaiser test (ninhydrin). If positive (blue), repeat coupling (double couple).

Step 2: On-Resin Ring-Closing Metathesis (RCM)

RCM is performed before the final cleavage of the peptide from the resin and before side-chain deprotection (if possible), although in Boc-chemistry, the Boc group is removed every cycle. The side chains must be protected, but the olefins must be exposed.

-

Solvent Exchange: Wash resin 3x with DCM (anhydrous). RCM is sensitive to water and protic solvents.

-

Catalyst Preparation: Dissolve Grubbs Catalyst (1st Gen or 2nd Gen) in degassed, anhydrous 1,2-dichloroethane (DCE) or DCM to a concentration of ~10 mM.

-

Note: 10-20 mol% catalyst relative to the peptide is standard.

-

-

Reaction: Add catalyst solution to the resin. Bubble Nitrogen or Argon through the mixture to agitate (avoid magnetic stirring which grinds resin).

-

Duration: React for 2 hours at Room Temperature.

-

Iteration: Drain and repeat the catalyst addition step to ensure high conversion yields.

-

Quenching: Wash resin with DMSO (to remove catalyst), then DCM.

Step 3: Cleavage (Boc Strategy)

-

Deprotection: Treat resin with HF (Hydrofluoric Acid) containing scavengers (anisole/dimethyl sulfide) for 1 hour at 0°C.

-

Safety Warning: HF is extremely hazardous. Use specialized Teflon apparatus.

-

-

Extraction: Precipitate peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Figure 2: Workflow for generating stapled peptides using Boc-L-Homoallylglycine.

Quality Control & Storage

Analytical Validation

Upon receipt or synthesis, Boc-L-Hag must be validated to ensure the integrity of the Boc group and the alkene.

-

1H NMR (DMSO-d6): Look for the characteristic alkene signals:

-

Multiplet at

5.7–5.9 ppm (internal vinyl proton). -

Multiplet at

5.0–5.1 ppm (terminal vinyl protons). -

Singlet at

1.4 ppm (9H, Boc tert-butyl group).

-

-

Mass Spectrometry: ESI-MS should show

or

Storage Protocols

-

Temperature: Store at 2–8°C for short term; -20°C for long term.

-

Atmosphere: Hygroscopic. Keep under inert gas (Argon/Nitrogen) if possible.

-

Stability: The terminal alkene is generally stable, but avoid exposure to ozone or strong oxidants which can cleave the double bond.

References

-

PubChem. Boc-L-Homoallylglycine Compound Summary. National Library of Medicine. Available at: [Link]

- Verdine, G. L., & Walensky, L. D. (2007). The emerging concept of hydrocarbon-stapled peptide therapeutics. Oncogene.

- Kim, Y. W., & Grossmann, T. N. (2013). Bis-lactam-based polypeptide stapling. Chemical Science. (Discusses alternative stapling using similar precursors).

Sources

13C NMR data for Boc-L-Homoallylglycine

Structural Characterization and Analytical Profiling of Boc-L-Homoallylglycine: A C NMR Technical Guide

Executive Summary

Boc-L-Homoallylglycine (Boc-L-Hag-OH) is a critical non-canonical amino acid, primarily utilized as a precursor for Ring-Closing Metathesis (RCM) in the synthesis of hydrocarbon-stapled peptides.[1][2] Its structural integrity—specifically the fidelity of the terminal olefin and the stereochemistry of the

This technical guide provides a rigorous analytical framework for the

Part 1: Structural Context & Analytical Logic

The Molecule[2][3][4][5]

-

IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)hex-5-enoic acid[1]

-

CAS Number: 214206-61-8[3]

-

Molecular Formula:

[1][3] -

Molecular Weight: 229.27 g/mol [1]

The Analytical Challenge

In the context of drug development (specifically stapled peptides), two failure modes are common during the synthesis of Boc-L-Hag-OH:

-

Olefin Isomerization: Migration of the double bond from the terminal (

) to the internal ( -

Racemization: Loss of chirality at the

-carbon (

Part 2: Experimental Methodology

Sample Preparation Protocol

To ensure high-resolution data capable of resolving splitting patterns and quaternary carbons, follow this preparation protocol.

-

Solvent Selection: Use Deuterated Chloroform (

) (99.8% D) with 0.03% v/v TMS.-

Reasoning: Boc-protected amino acids are lipophilic. While DMSO-

is standard for free amino acids,

-

-

Concentration: Dissolve 30–50 mg of Boc-L-Hag-OH in 0.6 mL of solvent.

-

Causality:

C has only 1.1% natural abundance. High concentration is required to visualize quaternary carbons (Boc

-

-

Filtration: Filter through a cotton plug or PTFE syringe filter into the NMR tube.

-

Integrity Check: Suspended solids cause magnetic susceptibility mismatches, broadening lines and obscuring the critical alkene signals.

-

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent). -

Relaxation Delay (

): Set to 2.0 - 3.0 seconds .-

Why: Quaternary carbons (Carboxyls) have long

relaxation times. Short delays lead to signal saturation and loss of the carbonyl peaks (~176 ppm).

-

-

Scans (NS): Minimum 512 scans (approx. 30-45 mins).

Part 3: C NMR Data Analysis

Assignment Logic Visualization

The following diagram illustrates the logical flow for assigning signals, moving from the most deshielded (oxidized) regions to the shielded (aliphatic) regions.

Figure 1: Logical workflow for signal assignment and quality control validation.

Reference Data Table ( )

The following chemical shifts are the standard reference values for pure Boc-L-Hag-OH. Deviations of >0.5 ppm may indicate solvent effects or pH changes.

| Carbon Assignment | Chemical Shift ( | Multiplicity (DEPT-135) | Structural Environment |

| C1 (Carboxyl) | 176.8 | C (Quaternary) | Carboxylic Acid ( |

| Boc Carbonyl | 155.6 | C (Quaternary) | Carbamate ( |

| C5 (Alkene) | 137.2 | CH (Up) | Internal Olefin ( |

| C6 (Alkene) | 115.8 | CH | Terminal Olefin ( |

| Boc Quaternary | 80.2 | C (Quaternary) | tert-Butyl C ( |

| C2 (Alpha) | 53.2 | CH (Up) | Chiral Center ( |

| C4 (Allylic) | 29.5 | CH | Allylic Methylene ( |

| C3 (Beta) | 31.8 | CH | Beta Methylene ( |

| Boc Methyls | 28.3 | CH | tert-Butyl Methyls ( |

Note: The assignments for C3 and C4 are often close; C4 is typically slightly shielded (lower ppm) compared to C3 due to the anisotropic effect of the double bond, though 2D NMR (HMBC) is required for definitive distinction in complex mixtures.

Part 4: Quality Control & Troubleshooting

Impurity Profiling

A "clean" spectrum is insufficient; you must actively search for specific impurities that compromise RCM reactions.

| Impurity | Marker Signal ( | Origin | Corrective Action |

| Isomerized Olefin | ~125–130 ppm | Migration of double bond during synthesis. | Recrystallization (difficult) or Chromatography (AgNO |

| Boc-Anhydride | ~149.0 ppm | Excess reagent from protection step. | Wash with dilute citric acid/hexane. |

| Residual DCM | ~54.0 ppm | Incomplete drying. | High-vacuum drying (>4h). |

| Residual EtOAc | ~14.2, 60.4 ppm | Incomplete drying. | High-vacuum drying. |

Analytical Workflow Diagram

This diagram details the decision-making process when analyzing the NMR data.

Figure 2: Go/No-Go decision tree based on alkene region integrity.

Part 5: References

-

Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

-

Context: Establishes the utility of Boc-L-Hag-OH in stapled peptide synthesis and RCM.

-

-

Williams, R. M., & Im, M. N. (1991). Asymmetric Synthesis of Monosubstituted and

-Disubstituted-

Context: Foundational methodology for the asymmetric synthesis of homoallylglycine derivatives, establishing stereochemical data standards.

-

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

-

Context: Authoritative source for identifying solvent impurities (DCM, EtOAc) listed in Section 4.1.

-

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

-

Context: Source for general chemical shift prediction rules used to validate the assignment of the alkene and carbonyl regions.

-

An In-depth Technical Guide on the Core Applications of Boc-L-Homoallylglycine in Peptide-Based Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Boc-L-Homoallylglycine, a pivotal synthetic amino acid. Moving beyond a simple product description, we will delve into the mechanistic utility of this molecule, focusing on how its distinct chemical features are leveraged to engineer peptides with enhanced therapeutic properties. The narrative will elucidate the strategic rationale behind its application in modern peptide chemistry, particularly in the realms of peptide stabilization and functionalization.

Section 1: Foundational Understanding of Boc-L-Homoallylglycine

Boc-L-Homoallylglycine is a non-proteinogenic amino acid derivative that serves as a versatile building block in peptide synthesis. Its structure can be deconstructed into two key functional components: the N-terminal Boc (tert-butyloxycarbonyl) protecting group and the L-Homoallylglycine side chain. The strategic combination of these two moieties empowers chemists to construct complex and functionally optimized peptide therapeutics.

| Property | Value | Source |

| CAS Number | 208522-13-8 | |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95% | |

| Storage | -20°C to -80°C |

The Role of the Boc Protecting Group in Peptide Synthesis

The Boc group is an acid-labile protecting group for the α-amino functionality of the amino acid.[1] Its primary role is to prevent the formation of unwanted peptide bonds at the N-terminus during the coupling of the subsequent amino acid in the growing peptide chain.[2][3] This is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4]

The Boc group is stable under a variety of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), which allows for the sequential addition of amino acids in a controlled manner.[4][5] The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl cation, which is then scavenged to prevent side reactions.[6]

Section 2: The Strategic Utility of the Homoallylglycine Moiety

The homoallylglycine side chain, with its terminal alkene, is the key to the unique applications of this amino acid. It provides a reactive handle for a variety of chemical transformations that can dramatically alter the properties of a peptide.

Peptide Stapling via Ring-Closing Metathesis (RCM)

A primary application of Boc-L-Homoallylglycine is in the synthesis of "stapled peptides".[7] These are peptides in which an all-hydrocarbon bridge is introduced to constrain the peptide into a specific secondary structure, most commonly an α-helix.[7][8] This conformational rigidity can lead to several therapeutic advantages:

-

Increased Proteolytic Resistance: By locking the peptide into a stable conformation, it becomes less susceptible to degradation by proteases.[7]

-

Enhanced Cell Permeability: The hydrocarbon staple can mask the polar peptide backbone, facilitating passive diffusion across cell membranes.[7][9]

-

Improved Target Affinity: Pre-organizing the peptide into its bioactive conformation can reduce the entropic penalty of binding to its target, leading to higher affinity.[7]

The staple is formed by incorporating two homoallylglycine (or similar olefin-bearing) residues at specific positions within the peptide sequence (e.g., at the i and i+4 or i and i+7 positions for an α-helix) and then catalyzing a ring-closing metathesis (RCM) reaction between their terminal alkene groups.[10][11] This reaction is typically catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst.[10][12]

This protocol is adapted from established methods for on-resin peptide stapling.[10][13]

-

Peptide Synthesis: The linear peptide containing two homoallylglycine residues is synthesized on a solid support using standard Boc-based SPPS.

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent, such as 1,2-dichloroethane (DCE).

-

Catalyst Preparation: Prepare a 10 mM solution of a second-generation Grubbs' catalyst in DCE. It is crucial to degas this solution to prevent catalyst deactivation.

-

Metathesis Reaction: Add the catalyst solution to the peptide-resin (typically 0.15-0.30 equivalents relative to the peptide).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The reaction can be repeated with a fresh portion of the catalyst to drive it to completion.

-

Monitoring: The progress of the reaction can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing it by HPLC-MS. The stapled peptide will have a lower molecular weight (due to the loss of ethylene) and typically a shorter retention time than the linear precursor.

-

Washing: After the reaction is complete, thoroughly wash the resin with DCE and then dichloromethane (DCM) to remove the catalyst.

-

Cleavage and Deprotection: The stapled peptide is then cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., HF or TFMSA/TFA).[14]

Bioconjugation and Functionalization via Thiol-Ene "Click" Chemistry

The terminal alkene of the homoallylglycine side chain also serves as a versatile handle for bioconjugation using the thiol-ene "click" reaction.[15] This reaction allows for the covalent attachment of a wide range of molecules, including:

-

Fluorophores for imaging: For tracking the peptide in vitro or in vivo.[16]

-

Polyethylene glycol (PEG) chains: To improve solubility and pharmacokinetic properties.

-

Small molecule drugs: To create peptide-drug conjugates for targeted delivery.[17]

-

Other biomolecules: Such as carbohydrates or nucleic acids.

The thiol-ene reaction is highly efficient, proceeds under mild conditions, and is bio-orthogonal, meaning it does not interfere with native biological functional groups.[15][18]

-

Peptide Preparation: The peptide containing a homoallylglycine residue is synthesized and purified.

-

Reaction Setup: Dissolve the peptide and a slight excess of the desired thiol-containing molecule in a suitable solvent (e.g., a mixture of water and an organic solvent).

-

Initiation: The reaction is initiated by adding a radical initiator. For biological applications, a photoinitiator is often used, allowing the reaction to be triggered by UV light.

-

Reaction and Monitoring: The reaction is typically rapid and can be monitored by HPLC-MS.

-

Purification: The functionalized peptide is purified by preparative HPLC.

Section 3: Visualizing the Mechanisms of Use

Boc-SPPS Cycle for Incorporation of Boc-L-Homoallylglycine

Caption: Workflow for creating a stapled peptide using ring-closing metathesis.

Section 4: Case Studies and Applications

The incorporation of homoallylglycine and subsequent stapling has been successfully applied to a wide range of therapeutic targets. For instance, stapled peptides have been developed to inhibit protein-protein interactions that are considered "undruggable" by small molecules, such as the interaction between p53 and MDM2 in cancer. [7]In the field of infectious diseases, stapled antimicrobial peptides have shown increased stability and potent activity against multi-drug resistant bacteria. [19] The ability to introduce a reactive handle for bioconjugation has also been widely exploited. For example, peptides containing allylglycine have been functionalized with imaging agents to study their localization and mechanism of action, or with cell-penetrating peptides to enhance their uptake. [16][20]

Conclusion

Boc-L-Homoallylglycine is more than just a protected amino acid; it is a strategic tool that provides a gateway to advanced peptide engineering. Its Boc group allows for seamless integration into established SPPS protocols, while its homoallylglycine side chain offers a versatile platform for conformational constraint through peptide stapling and for functionalization through bioconjugation. A thorough understanding of the "mechanisms of use" of this and similar unnatural amino acids is essential for any researcher aiming to push the boundaries of peptide-based drug discovery.

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Proprep. (2024, January 30). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed? Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2020, March 31). How can we deprotect of boc-protecing group in gelatin? Retrieved from [Link]

-

PubMed. (n.d.). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. Retrieved from [Link]

-

Open Exploration Publishing. (2024, April 18). Stapled peptides: targeting protein-protein interactions in drug development. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from [Link]

-

LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. Retrieved from [Link]

-

ACS Publications. (2010, July 22). Peptide-Functionalized Click Hydrogels with Independently Tunable Mechanics and Chemical Functionality for 3D Cell Culture. Retrieved from [Link]

-

National Institutes of Health. (2024, September 5). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Retrieved from [Link]

-

PubMed. (n.d.). Protective effects of di- and tri-peptides containing proline, glycine, and leucine on liver enzymology and histopathology of diabetic mice. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Click Chemistry in Peptide-Based Drug Design. Retrieved from [Link]

-

CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

-

Nature Protocols. (2015, March 12). A two-component 'double-click' approach to peptide stapling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

MDPI. (2023, September 2). Peptide Stapling Applied to Antimicrobial Peptides. Retrieved from [Link]

-

ACS Publications. (n.d.). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. Retrieved from [Link]

-

Scilit. (n.d.). A new amino acid derivative with a masked side‐chain aldehyde and its use in peptide synthesis and chemoselective ligation. Retrieved from [Link]

-

MDPI. (n.d.). β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ring-closing metathesis of unprotected peptides in water. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

ACS Publications. (2020, March 26). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. Retrieved from [Link]

-

Chem & Bio Engineering. (2024, June 11). Recent Advances in Metal-Free Peptide Stapling Strategies. Retrieved from [Link]

-

MDPI. (n.d.). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

-

PubMed Central. (2009, March 17). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Retrieved from [Link]

-

PubMed. (2025, October 1). Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications. Retrieved from [Link]

-

AAPPTec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring-closing Metathesis in Peptides – the Sting is in the Tail! Retrieved from [Link]

-

UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

-

MDPI. (n.d.). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. proprep.com [proprep.com]

- 3. youtube.com [youtube.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. scispace.com [scispace.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. explorationpub.com [explorationpub.com]

- 8. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. chempep.com [chempep.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifetein.com [lifetein.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

The Advent and Utility of Boc-L-Homoallylglycine: A Technical Guide for Advanced Drug Development

An In-depth Exploration of the Discovery, Synthesis, and Application of a Versatile Unnatural Amino Acid

Abstract

Boc-L-Homoallylglycine, a non-proteinogenic amino acid, has emerged as a pivotal building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining the acid-labile Boc protecting group with a reactive homoallyl side chain, offer chemists a versatile tool for the synthesis of complex peptides, peptidomimetics, and other sophisticated molecular architectures. This technical guide provides a comprehensive overview of the historical context of unnatural amino acids, the discovery and synthesis of Boc-L-Homoallylglycine, detailed experimental protocols, and its applications in the development of next-generation therapeutics.

Introduction: The Expanding Universe of the Genetic Code

The central dogma of molecular biology outlines the transcription of DNA into RNA and the subsequent translation into proteins, utilizing a canonical set of twenty proteinogenic amino acids. However, the chemical space defined by these twenty building blocks is inherently limited. To overcome these limitations and to probe and modulate biological processes with greater precision, chemists and biologists have ventured into the realm of unnatural amino acids (UAAs). These synthetically derived amino acids, when incorporated into peptides and proteins, can confer novel properties such as enhanced stability, constrained conformations, and unique functionalities for bioconjugation.[1] The journey to expand the genetic code has been a driving force in chemical biology and drug discovery, enabling the creation of molecules with tailored therapeutic properties.[2]

Boc-L-Homoallylglycine stands as a testament to the power of this approach. The tert-butoxycarbonyl (Boc) protecting group, a cornerstone of peptide synthesis, allows for the controlled, stepwise assembly of peptide chains.[3][4] The homoallyl side chain, with its terminal alkene, provides a reactive handle for a variety of chemical modifications, making it an invaluable tool for creating complex and diverse molecular libraries.

The Genesis of a Key Building Block: Discovery and Synthesis

The development of Boc-L-Homoallylglycine is built upon decades of research in amino acid synthesis and peptide chemistry. While a single seminal publication for its "discovery" is not readily identifiable, its emergence is a logical progression from established synthetic methodologies. The key to its creation lies in the enantioselective synthesis of the L-homoallylglycine core, followed by the protection of the alpha-amino group with the Boc moiety.

Enantioselective Synthesis of L-Homoallylglycine

The asymmetric synthesis of α-amino acids is a well-established field, with several powerful methods available to control stereochemistry.[5] For L-homoallylglycine, a common strategy involves the alkylation of a chiral glycine enolate equivalent.[6] This approach utilizes a chiral auxiliary to direct the incoming allyl group to the desired face of the enolate, thereby establishing the (S)-stereocenter.

Another powerful technique is the enzymatic resolution of a racemic mixture of homoallylglycine or a suitable precursor.[7][8] Lipases, for instance, can selectively acylate one enantiomer, allowing for the separation of the two stereoisomers.[9]

The synthesis of L-Homoallylglycine N-carboxyanhydride (Hag-NCA) monomers for polypeptide synthesis also necessitates a robust method for producing the enantiomerically pure amino acid starting material.[10][11]

The Introduction of the Boc Protecting Group

Once enantiomerically pure L-homoallylglycine is obtained, the final step is the protection of the α-amino group. The use of the Boc group is a standard procedure in peptide chemistry.[12] The most common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] This reaction is typically high-yielding and proceeds without racemization of the stereocenter.

Experimental Protocols: A Guide to the Bench

The following section provides detailed, step-by-step methodologies for the synthesis of Boc-L-Homoallylglycine, based on established procedures for similar compounds.

Synthesis of L-Homoallylglycine Precursor (Illustrative Example via Asymmetric Alkylation)

This protocol is an adaptation of established methods for the asymmetric alkylation of glycine enolates.

Diagram of the Synthetic Workflow:

Caption: Asymmetric synthesis of L-Homoallylglycine.

Step-by-Step Methodology:

-

Enolate Formation: A solution of a suitable chiral glycine enolate precursor (e.g., a Schiff base with a chiral auxiliary) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the chiral enolate.

-

Alkylation: Allyl bromide is added to the enolate solution at -78 °C. The reaction is allowed to proceed for several hours, with the temperature slowly rising to room temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification and Deprotection: The crude product is purified by column chromatography on silica gel. The chiral auxiliary is then removed under appropriate conditions (e.g., acidic hydrolysis) to yield L-homoallylglycine.

Boc Protection of L-Homoallylglycine

This protocol is a standard procedure for the N-Boc protection of amino acids.

Diagram of the Boc Protection Workflow:

Caption: Boc protection of L-Homoallylglycine.

Step-by-Step Methodology:

-

Dissolution: L-Homoallylglycine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).[13]

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added dropwise to the amino acid solution at room temperature.[3]

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane or ether) to remove any unreacted Boc₂O. The aqueous layer is then acidified to a pH of 2-3 with a cold, dilute acid (e.g., HCl or KHSO₄).

-

Extraction and Purification: The acidified aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Boc-L-Homoallylglycine. Further purification can be achieved by crystallization or column chromatography.

Physicochemical Properties and Characterization

A comprehensive characterization of Boc-L-Homoallylglycine is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of Boc-L-Homoallylglycine

| Property | Value |

| CAS Number | 208522-13-8[14][15] |

| Molecular Formula | C₁₁H₁₉NO₄[14][16] |

| Molecular Weight | 229.27 g/mol [15] |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents (e.g., DCM, DMF, EtOAc) |

Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the α-proton, the β- and γ-protons of the side chain, and the terminal vinyl protons.[1][17][18]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the α-carbon, the carbons of the homoallyl side chain, and the carboxylic acid carbon.[1][17][18][19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

-

Optical Rotation: The specific rotation is measured to confirm the enantiomeric purity of the L-isomer.

Applications in Drug Discovery and Development

The unique structure of Boc-L-Homoallylglycine makes it a valuable building block in several areas of drug discovery.

Peptide Macrocyclization and Stapled Peptides

The homoallyl side chain can participate in ring-closing metathesis (RCM) reactions to form cyclic peptides.[20] Peptide macrocyclization is a powerful strategy to constrain the peptide backbone, which can lead to increased receptor affinity, enhanced stability against proteolysis, and improved cell permeability.[21][22][23] "Stapled peptides," where two amino acid side chains are covalently linked, often utilize olefin-containing unnatural amino acids like homoallylglycine.[22][23]

Diagram of a Stapled Peptide Workflow:

Caption: Formation of a stapled peptide via RCM.

Synthesis of Complex Natural Products and Analogs

Boc-L-Homoallylglycine can serve as a chiral building block in the total synthesis of complex natural products with therapeutic potential. For example, analogs of the potent anticancer agent dolastatin 10, which contains several unique amino acid residues, could potentially be synthesized using homoallylglycine derivatives to probe structure-activity relationships.[2][24][25][26]

Bioconjugation and Chemical Biology

The terminal alkene of the homoallyl group is a versatile functional handle for a variety of chemical transformations. It can undergo thiol-ene reactions, hydroformylation, and other addition reactions, allowing for the site-specific labeling of peptides with fluorescent probes, imaging agents, or other bioactive molecules.

Conclusion

Boc-L-Homoallylglycine represents a significant advancement in the field of unnatural amino acid chemistry. Its straightforward incorporation into peptides via standard Boc-based solid-phase peptide synthesis, combined with the versatile reactivity of its homoallyl side chain, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutics. As our understanding of disease pathways becomes more sophisticated, the demand for precisely engineered molecules to modulate these pathways will continue to grow. Boc-L-Homoallylglycine and other UAAs will undoubtedly play a central role in meeting this demand and shaping the future of drug discovery.

References

- CN104276964A - Preparation method of Boc-glycine - Google Patents. (n.d.).

- Belokon, Y. N., & Tararov, V. I. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Deming, T. J., & Nowak, A. P. (2018). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides.

- Gotor-Fernández, V., & Gotor, V. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4567.

- Zhu, Y., Khumsubdee, S., Schaefer, A., & Burgess, K. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. The Journal of organic chemistry, 76(18), 7449–7457.

- Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116.

- Nowak, A. P., & Deming, T. J. (2018). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. PubMed, 54(50), 6936-6939.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 30, 2026, from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]...

- Kazmaier, U. (2000).

- Pettit, G. R., Singh, S. B., Hogan, F., Lloyd-Williams, P., Herald, D. L., Burkett, D. D., & Clewlow, P. J. (1989). The absolute configuration and synthesis of dolastatin 10. Journal of the American Chemical Society, 111(14), 5463-5465.

- Bechtler, C., & Lamers, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(15), 8633-8653.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

ChemSrc. (2025, August 25). Boc-L-Homoallylglycine | CAS#:208522-13-8. Retrieved January 30, 2026, from [Link]

- Milroy, L. G., Grossmann, T. N., Hennig, S., Brunsveld, L., & Ottmann, C. (2014). Stapled peptides--a useful improvement for peptide-based drugs. Chemical Society reviews, 43(16), 5744–5753.

- Reddy, L. R., & Corey, E. J. (2005). A simple, catalytic, and highly enantioselective synthesis of cis-5'-hydroxythalidomide. Organic letters, 7(12), 2413–2415.

- Angelini, R., & Raines, R. T. (2012). Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure-Reactivity Studies.

- de la Torre, J. G., & Chin, J. W. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine drugs, 19(7), 363.

- Adıyaman University Journal of Science. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Adıyaman University Journal of Science, 9(1), 99-112.

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved January 30, 2026, from [Link]...

- CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization.

-

Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved January 30, 2026, from [Link]

-

Cusabio. (n.d.). Boc-L-homoallylglycine. Retrieved January 30, 2026, from [Link]

- Uppsala University. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal.

-

NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. Retrieved January 30, 2026, from [Link]

- Soai, K., Sato, I., & Shibata, T. (2001). Achiral amino acid glycine acts as an origin of homochirality in asymmetric autocatalysis. Organic & Biomolecular Chemistry, 1(1), 22-24.

- Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116.

- Chemical Society Reviews. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(16), 5744-5753.

- Pettit, G. R., Srirangam, J. K., Herald, D. L., Erickson, K. L., & Doubek, D. L. (1992). Synthesis of (–)-dolastatin 10. X-Ray molecular structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-131.

- Seco, J. M., Quiñoá, E., & Riguera, R. (2001). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 66(13), 4589-4596.

-

University of Ottawa NMR Facility Blog. (2018, June 21). Glycine as a 13C CPMAS Setup Sample. Retrieved January 30, 2026, from [Link]

- Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. Molecules, 16(9), 7849-7860.

-

MDPI. (2024, September 16). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 30, 2026, from [Link]

- Chemical Communications (RSC Publishing). (2010). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling.

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 30, 2026, from [Link]

- RSC Publishing. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(15), 8633-8653.

-

NIH. (2025, August 22). Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship. Retrieved January 30, 2026, from [Link]

-

SVS Labs. (n.d.). BOC L AMINO ACIDS - Boc-L-Met-OH,CAS NO 2488-15-5 Manufacturer from Bengaluru. Retrieved January 30, 2026, from [Link]

-

PMC - NIH. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved January 30, 2026, from [Link]

-

Khan Academy. (2013, September 17). Resolution of enantiomers | Chemical processes | MCAT | Khan Academy [Video]. YouTube. [Link]...

Sources

- 1. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kcl.digimat.in [kcl.digimat.in]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 13. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 14. Boc-L-Homoallylglycine | CAS#:208522-13-8 | Chemsrc [chemsrc.com]

- 15. 208522-13-8 CAS Manufactory [m.chemicalbook.com]

- 16. cusabio.com [cusabio.com]

- 17. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

- 18. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 19. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 20. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dolastatins 24: synthesis of (–)-dolastatin 10. X-Ray molecular structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 26. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Boc-L-Homoallylglycine Safety, Handling, and Application

Executive Summary

Boc-L-Homoallylglycine (Boc-L-Hag) is a critical non-canonical amino acid (NCAA) utilized primarily in the synthesis of "stapled peptides." By incorporating an olefinic side chain, it serves as a precursor for Ring-Closing Metathesis (RCM), enabling the formation of hydrocarbon braces that stabilize

While structurally similar to standard amino acids, the presence of the terminal alkene and the tert-butyloxycarbonyl (Boc) protecting group necessitates specific handling protocols to prevent premature oxidation, racemization, or acid-catalyzed degradation. This guide synthesizes safety data, physicochemical properties, and field-proven experimental workflows for the rigorous application of Boc-L-Hag.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Understanding the molecular architecture of Boc-L-Hag is prerequisite to its safe handling. The "homoallyl" designation indicates a side chain length of two carbons before the alkene (

Table 1: Physicochemical Data Profile[3]

| Property | Specification | Notes |

| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)hex-5-enoic acid | Formal IUPAC nomenclature. |

| Common Name | Boc-L-Homoallylglycine (Boc-L-Hag) | Used in peptide stapling literature. |

| CAS Number | 100295-78-7 (L-isomer) | Verify specific isomer batch; D-isomer is 269726-94-5. |

| Molecular Formula | ||

| Molecular Weight | 229.27 g/mol | Essential for stoichiometry calculations. |

| Physical State | White to off-white crystalline powder | |

| Solubility | Soluble in DCM, DMF, MeOH, EtOAc | Poor water solubility. |

| Melting Point | 65–70 °C | Low melting point; avoid heat during drying. |

| Chirality | L-Enantiomer (S-configuration) | Susceptible to racemization under strong base. |

Part 2: Hazard Identification & Toxicology

While not classified as acutely toxic under GHS Category 1, Boc-L-Hag poses specific risks due to its reactivity and physical form.

Health Hazards[4]

-

Respiratory Irritation (H335): The fine powder nature of the compound makes it an inhalation hazard. Inhalation can cause inflammation of the upper respiratory tract.

-

Skin & Eye Irritation (H315, H319): Direct contact causes localized irritation. The acidic carboxylic acid moiety can exacerbate mucosal damage upon prolonged contact.

Chemical Hazards

-

Acid Sensitivity: The Boc group is acid-labile.[1] Exposure to strong acids (HCl, TFA) results in the release of isobutylene gas and the free amine salt.

-

Oxidation Susceptibility: The terminal alkene is prone to oxidation (epoxidation or cleavage) if exposed to ozone or strong oxidants, compromising subsequent metathesis efficiency.

Part 3: Storage & Stability Protocols

To maintain the integrity of the alkene side chain and the Boc protecting group, adherence to a rigorous storage lifecycle is mandatory.

Diagram 1: Storage and Handling Lifecycle

(Graphviz DOT visualization of the material lifecycle)

Critical Storage Parameters

-

Temperature: Store at -20°C . Long-term storage at room temperature can lead to slow degradation.

-

Atmosphere: The container must be backfilled with Argon or Nitrogen. Oxygen promotes radical oxidation of the alkene.

-

Moisture Control: Hygroscopic. Store in a desiccator. Crucial: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid, which accelerates hydrolysis.

Part 4: Operational Handling & Synthesis Integration

This section details the integration of Boc-L-Hag into Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . Note that while Fmoc strategies are common, Boc-L-Hag is specifically required for acid-resistant synthesis routes or specific solution-phase strategies.

Strategic Considerations

-

Coupling Efficiency: The homoallyl side chain adds steric bulk. Standard coupling times should be extended by 1.5x compared to Alanine or Glycine.

-

Racemization Control: Use low-racemization additives (HOBt or Oxyma) during activation. Avoid high concentrations of base (DIEA) during the coupling step if possible.

Protocol: Incorporation and On-Resin Metathesis

Scenario: Synthesis of a stapled peptide using Boc-SPPS chemistry, followed by Ring-Closing Metathesis (RCM).

Step 1: Coupling of Boc-L-Hag

-

Reagents: Boc-L-Hag (3 eq), HBTU (2.9 eq), DIEA (6 eq).

-

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve Boc-L-Hag and HBTU in minimal DMF.

-

Add DIEA to activate (solution turns yellow). Activation time: 1-2 mins.

-

Add activated solution to the resin-bound free amine.

-

Agitate for 2 hours (standard AA is 45-60 mins).

-

Validation: Perform a Kaiser test. If positive (blue), recouple using DIC/Oxyma to overcome steric hindrance.

-

Step 2: Boc Deprotection (The "Boc Cycle")

-

Reagent: 50% TFA in DCM.[2]

-

Action: Treat resin for 1 min, drain, then treat for 20 mins.

-

Note: The alkene side chain is stable to TFA under these conditions.

Step 3: On-Resin Ring-Closing Metathesis (RCM)

-

Pre-requisite: The peptide chain must contain a second olefinic amino acid (e.g., another Boc-L-Hag or Boc-Allylglycine) at the

or -

Catalyst: Grubbs I or II Generation (typically 10-20 mol%).

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Degassed).

-

Procedure:

-

Degas solvent rigorously (Argon sparge for 15 mins). Oxygen kills the Ruthenium catalyst.

-

Dissolve catalyst in degassed solvent.[3]

-

Add to resin (swelled in DCE).

-

Agitate for 2 hours at Room Temperature (or 40°C for difficult sequences).

-

Drain and repeat catalyst treatment once to ensure high conversion.

-

Wash resin with DMSO (to remove Ru traces), then DCM.

-

Diagram 2: Reaction Logic & Pathway

(Graphviz DOT visualization of the chemical transformation)

Part 5: Waste Disposal & Emergency Protocols

Waste Management

-

Ruthenium Waste: Waste streams from the RCM step containing Grubbs catalyst must be segregated as Heavy Metal Waste . Do not mix with general organic solvents.

-

Halogenated Waste: DCM and DCE solvents must be disposed of in halogenated organic waste containers.

-

Solid Waste: Resin and contaminated solid Boc-L-Hag should be treated as hazardous chemical solid waste.

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4]

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4] The acidic nature requires immediate dilution.

-

Spill: Dampen the solid with inert oil or water (if disposal is immediate) to prevent dust formation, then sweep up.

References

- Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761-771.

-

PubChem. (2024).[5] Boc-N-(Allyl)-Glycine Compound Summary. (Used for structural verification of analogous compounds). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of Boc-L-Homoallylglycine for Peptide Stapling

Topic: Protocol for Incorporating Boc-L-Homoallylglycine into Peptides Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

Boc-L-Homoallylglycine (Boc-Hag-OH) is a non-canonical amino acid featuring a terminal olefin (alkene) side chain. It is primarily utilized as a precursor for Ring-Closing Metathesis (RCM) to generate "stapled peptides"—hydrocarbon-bridged macrocycles that mimic secondary protein structures (typically

While Fmoc chemistry is often the default for modern stapling, Boc-SPPS (Solid Phase Peptide Synthesis) remains the method of choice for specific applications, such as the synthesis of thioesters for Native Chemical Ligation (NCL) or when synthesizing sequences prone to base-catalyzed side reactions (e.g., aspartimide formation).

Critical Mechanistic Considerations

-

Olefin Stability: The terminal alkene of Homoallylglycine is generally stable to the acidic conditions of Boc deprotection (TFA) and final cleavage (HF), provided appropriate scavengers are used.

-

Coupling Sterics: Unlike

-disubstituted amino acids (e.g., Aib), Homoallylglycine is mono-substituted at the -

RCM Timing: The most efficient pathway for Boc-Hag incorporation involves on-resin cyclization prior to HF cleavage. This utilizes the "pseudo-dilution" effect of the solid support to favor intramolecular cyclization over intermolecular dimerization.

Experimental Workflow Visualization

The following diagram outlines the critical path for incorporating Boc-Hag and performing the subsequent stapling reaction.

Figure 1: Strategic workflow for Boc-SPPS incorporation of Homoallylglycine and subsequent Ring-Closing Metathesis.

Materials and Reagents

| Component | Specification | Purpose |

| Amino Acid | Boc-L-Homoallylglycine (Boc-Hag-OH) | Olefin precursor for stapling. |

| Resin | MBHA (0.5–0.8 mmol/g) or PAM | MBHA for C-term amides; PAM for acids. |

| Coupling Reagents | DIC/HOBt or HBTU/DIEA | Standard activation. HBTU preferred for speed. |

| Solvents | DMF (Peptide grade), DCM, DCE (1,2-Dichloroethane) | DCE is critical for the RCM step (higher boiling point/compatibility). |

| RCM Catalyst | Grubbs 1st or 2nd Generation | 1st Gen is often sufficient; 2nd Gen for difficult staples. |

| Cleavage | Anhydrous HF, Anisole, p-Cresol | Avoid thiols (like EDT) to prevent radical addition to alkene. |

Detailed Protocols

Protocol A: Coupling of Boc-L-Homoallylglycine

Context: This step assumes the resin is already swollen and the previous N-terminal Boc group has been removed.

-

Preparation of Activated Solution:

-

Calculate 3.0 equivalents (eq) of Boc-L-Homoallylglycine relative to the resin loading.

-

Dissolve the amino acid in minimal DMF (approx. 0.1 M concentration).

-

Activator: Add 2.9 eq of HBTU (0.5 M in DMF) and 6.0 eq of DIEA.

-

Alternative (if aggregation suspected): Use DIC (3.0 eq) and HOBt (3.0 eq) in DCM/DMF (1:1).

-

Allow pre-activation for 2–3 minutes.

-

-

Coupling Reaction:

-

Add the activated solution to the neutralized resin.

-

Agitate (shake, do not stir with magnetic bar) for 60–90 minutes at room temperature.

-

Note: Homoallylglycine is valuable; if using <3 eq, extend time to 2 hours.

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling. Perform a second coupling with fresh reagents.

-

Colorless/Yellow beads: Complete coupling. Proceed to wash (DMF x3, DCM x3).[1]

-

-

Capping (Optional but Recommended):

-

If synthesizing a long peptide, cap unreacted amines with Acetic Anhydride/DIEA in DMF to prevent deletion sequences.

-

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Context: Perform this step AFTER the full peptide sequence is assembled but BEFORE removing the final N-terminal Boc group or cleaving from the resin. The N-terminal Boc group protects the amine from coordinating with the Ruthenium catalyst.

-

Solvent Exchange:

-

Wash the resin thoroughly with DCM (3x) followed by anhydrous 1,2-Dichloroethane (DCE) (3x).

-

Reasoning: DCE is the preferred solvent for Grubbs catalysts; trace DMF or amine salts can poison the catalyst.

-

-

Catalyst Preparation:

-

Weigh out Grubbs 1st Generation Catalyst (approx. 20–30 mol% relative to resin loading).

-

Dissolve in degassed anhydrous DCE (approx. 10 mL per gram of resin).

-

Safety: Perform in a fume hood; Ruthenium compounds are active.

-

-

Cyclization Reaction:

-

Add the catalyst solution to the resin.[2]

-

Bubble inert gas (Argon/Nitrogen) through the mixture or shake in a sealed vessel for 2 hours at room temperature.

-

Drain and repeat the catalyst addition step (fresh catalyst) for another 2 hours to ensure high conversion.

-

-

Washing:

-

Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove residual Ruthenium.

-

Tip: A wash with DMSO or a specific metal scavenger (e.g., thiourea solution) can help remove dark Ruthenium stains from the resin.

-

Protocol C: HF Cleavage & Isolation

Context: Standard Boc cleavage using Hydrogen Fluoride. Caution is required to preserve the alkene.

-

Scavenger Cocktail:

-

Prepare a mixture of p-Cresol (10%) and p-Thiocresol (5%) (optional, see note below) in the reaction vessel.

-

Critical: While thiols are excellent scavengers for carbocations, they can theoretically add to alkenes under radical conditions. However, in standard HF cleavage (ionic mechanism), p-Cresol/Anisole is widely considered safe for alkenes. Avoid 1,2-ethanedithiol (EDT) if possible, as it is more reactive.

-

Recommended Safe Mix:Anisole (10%) in liquid HF.

-

-

Cleavage:

-

Cool the reaction vessel to -78°C (dry ice/acetone) and condense anhydrous HF (10 mL per gram of resin).

-

Warm to 0°C (ice bath) and stir for 60 minutes .

-

Note: Do not exceed 0°C to minimize side reactions.

-

-

Work-up:

-

Evaporate HF under a stream of Nitrogen.[3]

-

Precipitate the peptide by adding cold Diethyl Ether .

-

Centrifuge/filter and wash the solid pellet 3x with cold ether to remove scavengers.

-

Dissolve the crude peptide in 50% Acetonitrile/Water (0.1% TFA) and lyophilize.

-

Analytical Quality Control & Troubleshooting

Data Presentation: Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Coupling Yield (Blue Kaiser Test) | Steric hindrance or aggregation. | Use double coupling (2x 1 hour). Switch solvent to NMP or add chaotropic salts (LiCl). |

| Incomplete Cyclization (Mass = Linear - 2H not observed) | Catalyst poisoning or steric strain. | Ensure resin is washed free of amines/DMF. Use Grubbs II catalyst. Heat reaction to 40°C in DCE. |

| Multiple Peaks on HPLC (Isomers) | E/Z Isomerism. | RCM often produces E/Z mixtures. Separation may require optimized gradient HPLC. |

| Mass + 56 Da (or similar adduct) | t-Butyl cation addition to alkene. | Increase scavenger load (Anisole).[4] Ensure temperature stays |

Analytical Expectations

-

Mass Spectrometry: The stapled peptide should show a mass loss of 28 Da (loss of ethylene,

) compared to the linear precursor if using two homoallylglycine residues (i, i+7 staple). -

HPLC: The stapled peptide typically elutes later (more hydrophobic) than the linear precursor due to the constrained hydrocarbon staple masking the amide backbone.

References

-

Anhydrous Hydrogen Fluoride Cleavage in Boc SPPS. National Institutes of Health (PMC). Available at: [Link]

Sources

Strategic Utilization of Boc-L-Homoallylglycine in Peptidomimetic Drug Discovery

Topic: Role of Boc-L-Homoallylglycine in Drug Discovery: Application Note & Protocols Content Type: Detailed Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The targeting of intracellular protein-protein interactions (PPIs) remains one of the most significant challenges in modern drug discovery. While small molecules often lack the surface area to disrupt these flat, extensive interfaces, and monoclonal antibodies cannot penetrate the cell membrane, Stapled Peptides have emerged as a modality capable of bridging this gap.[1]

Boc-L-Homoallylglycine (Boc-L-Hag) is a critical non-canonical amino acid (NCAA) building block used to synthesize these hydrocarbon-stapled peptides via Ring-Closing Metathesis (RCM) . By incorporating Boc-L-Hag at specific positions (typically

This guide details the chemical profile, mechanistic role, and validated protocols for utilizing Boc-L-Hag in solid-phase peptide synthesis (SPPS) and subsequent macrocyclization.

Chemical Profile & Structural Role[2][3][4]

Compound Identity[1]

-

Name: Boc-L-Homoallylglycine[2]

-

Synonyms: Boc-L-2-amino-5-hexenoic acid; N-

-t-Boc-L-homoallylglycine. -

Side Chain: 3-butenyl group (

). -

Role: Olefinic handle for metathesis.

Comparison: Homoallylglycine vs. Allylglycine

The choice of side-chain length dictates the size and strain of the resulting macrocycle.

-

Allylglycine (Ag): Side chain length

. -

Homoallylglycine (Hag): Side chain length

.

| Staple Type | Residue Pair | Ring Size (Atoms) | Helical Span | Application |

| Hag / Hag | 16 | 1 turn | Standard Helix Stabilization | |

| Ag / Ag | 12 | 1 turn | High strain; often disfavored.[1] | |

| Hag / Ag | Mixed | 2 turns | Longer span stabilization.[1] |

Expert Insight: While "Verdine-style" stapling often uses

-methylated amino acids (e.g.,) to intrinsically enforce helicity via the Thorpe-Ingold effect, Boc-L-Hag is preferred when the steric bulk of the methyl group is undesirable or when synthesizing "Hydrogen Bond Surrogate" (HBS) helices. It provides the macrocyclization handle without the quaternary carbon constraint, allowing for more flexible backbone adjustments during binding.[1]

Mechanism of Action: Ring-Closing Metathesis (RCM)

The core utility of Boc-L-Hag lies in its ability to undergo RCM catalyzed by Ruthenium carbenoid complexes (Grubbs Catalysts).

The Reaction Pathway

-

Incorporation: Two Boc-L-Hag residues are incorporated into the peptide chain during SPPS.

-

Catalysis: A Grubbs catalyst (Gen I or II) coordinates with the terminal alkene of one side chain.

-

Metathesis: The catalyst engages the second alkene, releasing ethylene gas (

) and forming a new internal carbon-carbon double bond. -

Result: A cyclic peptide with a hydrocarbon brace.

Figure 1: Simplified mechanism of Ring-Closing Metathesis (RCM) utilizing Boc-L-Hag side chains.

Validated Experimental Protocols

Protocol A: Incorporation via Boc-SPPS

Objective: Synthesize the linear precursor peptide containing two Boc-L-Hag residues. Chemistry: Boc/Benzyl (Boc/Bzl) strategy.[3]

Reagents:

-

Resin: MBHA or PAM resin (0.5 mmol/g loading).

-

Amino Acids: Boc-protected AA (3.0 eq).

-

Coupling Agents: HBTU/DIEA or DIC/HOBt.

-

Wash: DCM, DMF.

Step-by-Step Workflow:

-

Swelling: Swell resin in DCM for 30 min.

-

Deprotection (Cycle Start):

-

Treat with 50% TFA/DCM (2 min).

-

Treat with 50% TFA/DCM (20 min).

-

Note: Ensure efficient removal of the Boc group.

-

-

Wash: DCM (3x), 5% DIEA/DCM (Neutralization, 2x), DCM (3x).

-

Coupling:

-

Dissolve Boc-L-Hag (3 eq) and HBTU (2.9 eq) in DMF.

-

Add DIEA (6 eq). Activate for 1 min.

-

Add to resin.[4] Shake for 1-2 hours.

-

QC: Perform Kaiser test. If blue, recouple.

-

-

Capping (Optional): Acetic anhydride/DIEA if coupling is incomplete.

-

Repeat: Continue synthesis for the remaining sequence.

-

Final State: Do NOT cleave the peptide from the resin. The N-terminus can be Boc-protected or acetylated depending on the design, but the side chains must remain protected (Bzl, etc.) during the RCM step.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Cyclize the linear peptide while still attached to the solid support. Criticality: This is the most sensitive step. Oxygen destroys the catalyst.

Reagents:

-

Catalyst: Grubbs Generation I (for simple cases) or Grubbs Generation II (preferred for steric bulk/difficult sequences).

-

Solvent: 1,2-Dichloroethane (DCE) - Preferred over DCM for higher boiling point.

-

Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Workflow:

-

Preparation:

-

Wash the resin-bound peptide thoroughly with DCM (3x) and then anhydrous DCE (3x) to remove all traces of amine (DIEA) and DMF, which can poison the catalyst.

-

Dry the resin under nitrogen flow for 10 min.

-

-

Catalyst Solution:

-

Dissolve Grubbs II catalyst (10-20 mol% relative to peptide) in degassed anhydrous DCE.

-

Concentration: ~10 mM.

-

-

Reaction:

-

Add catalyst solution to the resin under an inert atmosphere.

-

Reflux: Heat to 40°C - 50°C (or up to 80°C if using microwave assistance) for 2 hours.

-

Note: Elevated temperature promotes the formation of the macrocycle over intermolecular dimerization.

-

-